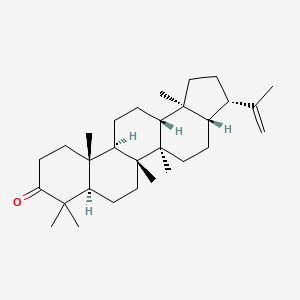

3-Oxo-hop-22(29)-ene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H48O |

|---|---|

Molecular Weight |

424.7 g/mol |

IUPAC Name |

(3S,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-prop-1-en-2-yl-2,3,3a,4,5,6,7,7a,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-9-one |

InChI |

InChI=1S/C30H48O/c1-19(2)20-11-15-27(5)21(20)12-17-29(7)23(27)9-10-24-28(6)16-14-25(31)26(3,4)22(28)13-18-30(24,29)8/h20-24H,1,9-18H2,2-8H3/t20-,21+,22+,23-,24-,27+,28+,29-,30-/m1/s1 |

InChI Key |

VEVKLOLYYQLRRV-WQPOQZFBSA-N |

Isomeric SMILES |

CC(=C)[C@H]1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)C)C |

Canonical SMILES |

CC(=C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic and Biological Activity Profile of 3-Oxo-hop-22(29)-ene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the hopane-type triterpene, 3-Oxo-hop-22(29)-ene. Included are its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols for its isolation and characterization, and a visualization of its role as an α-glucosidase inhibitor. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data

The structural elucidation of this compound, isolated from plant sources such as Cnidoscolus spinosus, has been determined through extensive spectroscopic analysis. The following tables summarize the key NMR and MS data.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra were recorded in deuterated chloroform (CDCl₃) on a 500 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1α | 1.65 | m | |

| H-1β | 1.40 | m | |

| H-2α | 2.55 | m | |

| H-2β | 2.40 | m | |

| H-5 | 1.58 | dd | 12.5, 4.0 |

| H-13 | 1.80 | m | |

| H-21 | 2.10 | m | |

| H-29a | 4.75 | s | |

| H-29b | 4.62 | s | |

| H-30 | 1.75 | s | |

| Me-23 | 1.08 | s | |

| Me-24 | 1.05 | s | |

| Me-25 | 0.95 | s | |

| Me-26 | 0.85 | s | |

| Me-27 | 0.98 | s | |

| Me-28 | 0.78 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Carbon | Chemical Shift (δ, ppm) | Carbon Type |

| C-1 | 34.2 | CH₂ |

| C-2 | 34.0 | CH₂ |

| C-3 | 218.1 | C=O |

| C-4 | 47.3 | C |

| C-5 | 54.8 | CH |

| C-6 | 19.8 | CH₂ |

| C-7 | 33.8 | CH₂ |

| C-8 | 41.2 | C |

| C-9 | 50.2 | CH |

| C-10 | 37.0 | C |

| C-11 | 21.5 | CH₂ |

| C-12 | 24.0 | CH₂ |

| C-13 | 49.2 | CH |

| C-14 | 42.0 | C |

| C-15 | 33.1 | CH₂ |

| C-16 | 21.8 | CH₂ |

| C-17 | 54.5 | C |

| C-18 | 44.5 | C |

| C-19 | 41.0 | CH₂ |

| C-20 | 27.2 | CH₂ |

| C-21 | 47.0 | CH |

| C-22 | 150.9 | C |

| C-23 | 26.8 | CH₃ |

| C-24 | 21.1 | CH₃ |

| C-25 | 16.5 | CH₃ |

| C-26 | 16.0 | CH₃ |

| C-27 | 15.8 | CH₃ |

| C-28 | 14.7 | CH₃ |

| C-29 | 109.5 | CH₂ |

| C-30 | 24.8 | CH₃ |

Mass Spectrometry (MS) Data

Mass spectral data was obtained via Electron Impact Mass Spectrometry (EI-MS).

Table 3: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 424 | 25 | [M]⁺ |

| 409 | 15 | [M - CH₃]⁺ |

| 381 | 8 | [M - C₃H₇]⁺ |

| 205 | 100 | [C₁₄H₂₁O]⁺ |

| 189 | 45 | [C₁₄H₂₁]⁺ |

Experimental Protocols

The following sections detail the general procedures for the isolation and spectroscopic analysis of this compound.

Isolation of this compound

A general workflow for the isolation of triterpenoids from a plant source is outlined below.

Detailed Steps:

-

Plant Material Preparation: The aerial parts of the plant are collected, dried, and ground into a fine powder.

-

Extraction: The powdered plant material is subjected to maceration with organic solvents of increasing polarity, such as hexane followed by ethyl acetate, at room temperature.

-

Concentration: The resulting extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield crude extracts.

-

Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the different components.

-

Fraction Analysis and Purification: The collected fractions are monitored by Thin-Layer Chromatography (TLC). Fractions containing the compound of interest are combined and may be further purified by recrystallization or additional chromatographic steps to yield pure this compound.

NMR Spectroscopic Analysis

NMR spectra are recorded on a high-field NMR spectrometer.

Instrumentation:

-

Brucker Avance 500 MHz NMR Spectrometer (or equivalent)

-

Solvent: Deuterated Chloroform (CDCl₃)

-

Internal Standard: Tetramethylsilane (TMS)

Procedure:

-

A sample of the purified compound (typically 5-10 mg) is dissolved in approximately 0.5 mL of CDCl₃.

-

A small amount of TMS is added as an internal standard.

-

The solution is transferred to a 5 mm NMR tube.

-

¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments are performed to elucidate the structure.

Mass Spectrometric Analysis

Mass spectra are acquired using an Electron Impact (EI) source.

Instrumentation:

-

Agilent 7890A GC coupled to a 5975C MS (or equivalent)

-

Ionization Mode: Electron Impact (EI)

-

Ionization Energy: 70 eV

Procedure:

-

A dilute solution of the purified compound in a volatile organic solvent (e.g., chloroform or ethyl acetate) is prepared.

-

The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation on a GC column.

-

The compound is ionized by a beam of electrons, and the resulting fragments are separated based on their mass-to-charge ratio (m/z).

Biological Activity and Signaling Pathway

This compound has been identified as an inhibitor of yeast α-glucosidase. This enzyme is involved in the breakdown of complex carbohydrates into glucose. Inhibition of α-glucosidase can slow down glucose absorption, which is a therapeutic strategy for managing type 2 diabetes.

The diagram above illustrates the inhibitory effect of this compound on the enzymatic activity of α-glucosidase. By binding to the enzyme, the triterpene prevents the breakdown of complex carbohydrates into glucose, thereby reducing the rate of glucose absorption into the bloodstream. This mechanism of action highlights the potential of this compound as a lead compound for the development of new antidiabetic agents.

Unveiling the Bioactive Potential of 3-Oxo-hop-22(29)-ene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of the hopane-type triterpene, 3-Oxo-hop-22(29)-ene. The information presented herein is collated from scientific literature, offering a detailed examination of its anti-inflammatory, α-glucosidase inhibitory, and antiparasitic properties. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development.

Overview of Biological Activities

This compound, a pentacyclic triterpenoid, has been the subject of scientific investigation to elucidate its pharmacological potential. Primary research has identified three key areas of biological activity: inhibition of the enzyme α-glucosidase, anti-inflammatory effects, and antiparasitic action against specific protozoans. The following sections will delve into the quantitative data and experimental methodologies associated with these findings.

Quantitative Biological Data

The biological efficacy of this compound has been quantified in several key assays. The following table summarizes the available data for easy comparison.

| Biological Activity | Assay | Test Organism/System | Concentration/Dose | Result |

| α-Glucosidase Inhibition | Yeast α-glucosidase inhibition assay | Saccharomyces cerevisiae | 10 µM | 1.51% inhibition |

| 100 µM | 7.39% inhibition | |||

| Anti-inflammatory | TPA-induced mouse ear edema | Mouse | 0.31 µmol/ear | 17.50% decrease in inflammation |

| Antiparasitic | Viability assay | Trypanosoma cruzi | 50 µM (24 hours) | >20% reduction in viability |

| Viability assay | Leishmania mexicana | 50 µM (24 hours) | Moderate effect on viability |

Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for the interpretation and replication of scientific findings. This section details the protocols for the key biological assays performed on this compound.

α-Glucosidase Inhibition Assay

The inhibitory effect of this compound on yeast α-glucosidase was determined using a spectrophotometric method.

Protocol:

-

Solutions of this compound were prepared at concentrations of 10 µM and 100 µM.

-

Yeast α-glucosidase and the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), were dissolved in a suitable buffer.

-

The test compound was pre-incubated with the enzyme solution.

-

The reaction was initiated by the addition of the pNPG substrate.

-

The formation of p-nitrophenol, a yellow product, was measured spectrophotometrically at 405 nm.

-

The percentage of enzyme inhibition was calculated by comparing the rate of reaction in the presence of the inhibitor to that of a control without the inhibitor.

Anti-inflammatory Assay: TPA-Induced Mouse Ear Edema

The anti-inflammatory activity of this compound was evaluated using the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model. This is a standard in vivo model for screening topical anti-inflammatory agents.

Protocol:

-

A solution of this compound was prepared for topical application.

-

The solution was applied to the inner and outer surfaces of the right ear of each mouse.

-

After a short period, a solution of TPA in a suitable vehicle (e.g., acetone) was applied to the same ear to induce inflammation.

-

The left ear served as a negative control.

-

After a specified duration (typically several hours), the thickness of both ears was measured using a micrometer.

-

The degree of edema was determined by the difference in thickness between the right and left ears.

-

The percentage inhibition of inflammation was calculated by comparing the edema in the treated group to that of a positive control group (treated with TPA alone).

Antiparasitic Activity Assay

The effect of this compound on the viability of Trypanosoma cruzi and Leishmania mexicana was assessed using an in vitro assay.

Protocol:

-

Trypanosoma cruzi epimastigotes and Leishmania mexicana promastigotes were cultured in their respective appropriate media.

-

The parasites were harvested and seeded into microplates.

-

This compound was added to the wells at a final concentration of 50 µM.

-

The plates were incubated for 24 hours under appropriate conditions.

-

Parasite viability was determined using a colorimetric method, such as the MTT assay, which measures metabolic activity.

-

The percentage reduction in viability was calculated by comparing the results of the treated parasites to untreated controls.

Potential Mechanisms of Action and Signaling Pathways

While the precise molecular mechanisms of this compound are still under investigation, its biological activities suggest potential interactions with key signaling pathways.

α-Glucosidase Inhibition

The inhibition of α-glucosidase is a direct enzymatic interaction. α-Glucosidase is a key enzyme in the digestion of carbohydrates. By inhibiting this enzyme, this compound can slow down the breakdown of complex carbohydrates into glucose, thereby reducing postprandial hyperglycemia.

Anti-inflammatory Action

The TPA-induced inflammation model involves the activation of protein kinase C (PKC) and subsequent downstream signaling cascades, leading to the production of pro-inflammatory mediators such as prostaglandins and cytokines. The anti-inflammatory effect of this compound may be attributed to its ability to interfere with one or more steps in this pathway.

Conclusion and Future Directions

The available scientific evidence indicates that this compound possesses a range of interesting biological activities, including α-glucosidase inhibition, anti-inflammatory effects, and antiparasitic properties. These findings warrant further investigation to fully characterize its pharmacological profile and potential therapeutic applications. Future research should focus on elucidating the precise molecular targets and mechanisms of action, conducting more extensive in vivo studies to evaluate efficacy and safety, and exploring structure-activity relationships to potentially develop more potent analogs. This in-depth understanding will be pivotal for the translation of these promising preclinical findings into novel therapeutic strategies.

3-Oxo-hop-22(29)-ene as a Yeast α-Glucosidase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Oxo-hop-22(29)-ene, a hopane-type triterpenoid, and its role as an inhibitor of yeast α-glucosidase. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes key pathways and workflows to support further research and development in the field of enzyme inhibition and diabetes management.

Core Concepts: α-Glucosidase Inhibition

α-Glucosidase is a key enzyme in carbohydrate metabolism, responsible for the hydrolysis of oligosaccharides into monosaccharides, which are then absorbed into the bloodstream. Inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. This mechanism is a therapeutic target for the management of type 2 diabetes mellitus.

Quantitative Inhibition Data

The inhibitory effect of this compound on yeast α-glucosidase has been documented, although comprehensive kinetic studies and a definitive IC50 value are not widely published. The available data indicates a dose-dependent inhibitory activity.

| Compound | Concentration (µM) | % Inhibition of Yeast α-Glucosidase |

| This compound | 10 | 1.51%[1] |

| This compound | 100 | 7.39%[1] |

Note: This data is based on currently available information and may not represent the full inhibitory potential of the compound. Further studies are required to determine the IC50 value and detailed kinetic parameters.

Proposed Mechanism of Action

While the specific mechanism of this compound has not been fully elucidated, many triterpenoids act as non-competitive inhibitors of α-glucosidase. This type of inhibition suggests that the inhibitor binds to an allosteric site on the enzyme, distinct from the active site where the substrate binds. This binding event induces a conformational change in the enzyme, reducing its catalytic efficiency without directly competing with the substrate.

Figure 1: Proposed non-competitive inhibition of α-glucosidase.

Experimental Protocols

The following is a detailed methodology for a standard in vitro yeast α-glucosidase inhibition assay, compiled from established protocols.

Objective: To determine the inhibitory effect of this compound on the activity of yeast α-glucosidase.

Materials:

-

Yeast α-glucosidase (from Saccharomyces cerevisiae)

-

This compound (test compound)

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) (substrate)

-

Acarbose (positive control)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of yeast α-glucosidase in phosphate buffer.

-

Prepare a stock solution of pNPG in phosphate buffer.

-

Prepare stock solutions of this compound and acarbose in DMSO. Serially dilute these stock solutions to obtain a range of test concentrations.

-

-

Assay Protocol:

-

In a 96-well microplate, add a specific volume of the test compound solution (or DMSO for the control) to each well.

-

Add the α-glucosidase solution to each well and incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes).

-

Initiate the enzymatic reaction by adding the pNPG solution to each well.

-

Incubate the reaction mixture at the same temperature for a specific duration (e.g., 20-30 minutes).

-

Stop the reaction by adding the sodium carbonate solution to each well.

-

Measure the absorbance of the yellow-colored p-nitrophenol product at a wavelength of 405 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_c - A_s) / A_c] * 100 Where:

-

A_c is the absorbance of the control (enzyme + substrate + DMSO).

-

A_s is the absorbance of the sample (enzyme + substrate + test compound).

-

-

The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for screening and characterizing α-glucosidase inhibitors.

Figure 2: General experimental workflow for inhibitor studies.

Conclusion and Future Directions

This compound demonstrates inhibitory activity against yeast α-glucosidase, suggesting its potential as a lead compound for the development of novel anti-diabetic agents. However, to fully understand its therapeutic potential, further in-depth research is imperative. Future studies should focus on:

-

Determination of the IC50 value: Establishing a precise measure of its potency.

-

Comprehensive enzyme kinetic studies: To elucidate the exact mechanism of inhibition (e.g., competitive, non-competitive, or mixed) and determine kinetic parameters such as K_i, V_max, and K_m.

-

In vivo studies: To evaluate its efficacy and safety in animal models of diabetes.

-

Structure-activity relationship (SAR) studies: To identify the key structural features responsible for its inhibitory activity and to guide the synthesis of more potent analogues.

This technical guide serves as a foundational resource for researchers and professionals interested in the exploration of this compound as a potential therapeutic agent. The provided protocols and conceptual frameworks are intended to facilitate further investigation into this promising natural product.

References

The intricate machinery of hopane biosynthesis: A technical guide

For researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of the biosynthesis of hopane triterpenes. It details the enzymatic cascade, genetic underpinnings, and key methodologies used to investigate this crucial bacterial pathway.

Hopanoids are a class of pentacyclic triterpenoids that are structural and functional analogs of sterols, such as cholesterol, in eukaryotic cell membranes.[1] Found in a diverse range of bacteria, these molecules play a vital role in maintaining membrane integrity and fluidity, particularly under conditions of environmental stress.[2][3] The biosynthesis of the complex hopane core from a linear precursor is a remarkable feat of biocatalysis, making it a compelling subject for scientific inquiry and a potential target for novel therapeutic agents.

The Core Biosynthetic Pathway: From Squalene to Hopene

The biosynthesis of hopanoids commences with the cyclization of the linear C30 isoprenoid, squalene.[4] This intricate transformation is catalyzed by a single enzyme, squalene-hopene cyclase (SHC), which orchestrates a complex cascade of bond formations and rearrangements to yield the pentacyclic hopene skeleton.[5][6]

The synthesis of the precursor molecule, squalene, can occur via two distinct pathways. In many organisms, the classical mevalonate pathway is utilized.[4] However, a significant number of hopanoid-producing bacteria employ the methylerythritol-4-phosphate (MEP) pathway for the synthesis of the isoprene building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAP).[4] These five-carbon units are sequentially condensed to form farnesyl pyrophosphate (FPP), and two molecules of FPP are then joined head-to-head by squalene synthase to produce squalene.[4] Some bacteria possess an alternative squalene synthesis pathway involving the enzymes HpnC, HpnD, and HpnE.[4]

The key enzymatic step, the cyclization of squalene, is a marvel of biological catalysis. The SHC enzyme binds squalene in a pre-folded, all-chair conformation within its active site, which is rich in aromatic residues.[5][7] The reaction is initiated by the protonation of a terminal double bond of squalene by a conserved aspartate residue within the enzyme's active site.[6][8] This triggers a cascade of carbocation-mediated cyclizations, leading to the sequential formation of the five rings of the hopane structure.[8][9] The reaction terminates with the deprotonation of the C22 carbocation, yielding primarily diploptene (hop-22(29)-ene), or by the nucleophilic attack of water to form diplopterol (hopan-22-ol).[4][8]

Elaboration of the Hopanoid Scaffold: A Multitude of Modifications

Following the initial cyclization, the basic hopane skeleton can be extensively modified by a suite of enzymes, often encoded by genes located in the same operon as the shc gene, collectively known as the hpn gene cluster.[4] These modifications give rise to a vast diversity of hopanoid structures, known as bacteriohopanepolyols (BHPs), which are thought to have specialized functions within the bacterial cell membrane.

A key modification is the addition of a C5 side chain to the hopane core. The radical S-adenosyl-L-methionine (SAM) enzyme HpnH catalyzes the addition of a 5'-deoxyadenosyl moiety to diploptene, forming adenosylhopane.[4][10] The adenine is subsequently removed by the phosphorylase HpnG to yield ribosylhopane.[4][10] This ribosylhopane can be further functionalized with various polar head groups. For instance, HpnI, a glycosyltransferase, can add an N-acetylglucosaminyl group.[10] Other enzymes like HpnJ and HpnK are involved in the formation of cyclitol ether and glucosaminyl derivatives, respectively.[10]

Furthermore, the hopanoid core itself can be methylated at the C2 and C3 positions by the radical SAM methyltransferases HpnP and HpnR, respectively.[4] These methylations are particularly stable and are often used as biomarkers in geological records.

Quantitative Insights into Hopanoid Biosynthesis

The efficiency and regulation of the hopanoid biosynthetic pathway are critical for bacterial adaptation. While comprehensive kinetic data for all enzymes in the pathway are not available for all organisms, studies on model organisms have provided valuable insights.

| Enzyme | Organism | Substrate | Product(s) | Key Findings | Reference |

| Squalene-Hopene Cyclase (SHC) | Alicyclobacillus acidocaldarius | Squalene | Hopene, Hopanol | Catalyzes one of the most complex single-step reactions in biochemistry, forming 5 rings, 13 covalent bonds, and 9 chiral centers. The ratio of hopene to hopanol is approximately 5:1. | [5] |

| Squalene-Hopene Cyclase (SHC) | Zymomonas mobilis | Squalene | Diploptene, Diplopterol | The enzyme is a monotopic homodimer embedded in the plasma membrane. | [4] |

| HpnH (Radical SAM enzyme) | Reconstituted | Diploptene | Adenosylhopane | Catalyzes the addition of a 5'-deoxyadenosyl radical to diploptene, the first step in the biosynthesis of C35 bacteriohopanepolyols. | [10] |

| HpnP (Methyltransferase) | Rhodopseudomonas palustris TIE-1 | Hopanoids | 2-Methylhopanoids | Methylation at the C-2 position increases membrane rigidity. | [2] |

Experimental Protocols for Studying Hopanoid Biosynthesis

Investigating the hopane biosynthesis pathway requires a combination of genetic, biochemical, and analytical techniques. Below are outlines of key experimental protocols.

Genetic Manipulation of Hopanoid Biosynthesis Genes

This protocol describes the general workflow for creating gene knockouts to study the function of specific hpn genes.

References

- 1. Functional convergence of hopanoids and sterols in membrane ordering - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methylation at the C-2 position of hopanoids increases rigidity in native bacterial membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. Hopanoids - Wikipedia [en.wikipedia.org]

- 5. Squalene-hopene cyclase - Wikipedia [en.wikipedia.org]

- 6. Squalene-Hopene Cyclases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure and function of a squalene cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 9. Squalene–hopene cyclase: catalytic mechanism and substrate recognition - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

The Natural Occurrence of 3-Oxo-hop-22(29)-ene in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of the hopane-type triterpenoid, 3-Oxo-hop-22(29)-ene, in plants. It details its known botanical sources, presents available data on its concentration, outlines experimental protocols for its study, and illustrates its biosynthetic origins. This document is intended to serve as a valuable resource for researchers in phytochemistry, natural product chemistry, and drug discovery.

Natural Occurrence and Botanical Sources

This compound is a pentacyclic triterpenoid belonging to the hopane class. Its presence in the plant kingdom, while not widespread, has been identified in a few key species. The primary documented source of this compound is Cnidoscolus spinosus, a plant native to Mexico. Research has led to the isolation of this compound from the aerial parts of this plant.

In addition to Cnidoscolus spinosus, literature suggests the presence of this compound in Euphorbia lathyris and Machaerium brasiliense. Furthermore, a closely related derivative, 3-β-acetoxy-21-α-H-hop-22(29)-ene, has been reported in the fern Adiantum philippense, indicating that the hop-22(29)-ene skeleton is a recurring structural motif in certain plant lineages.

The co-occurrence of this compound with other hopane triterpenes, such as 3β-acetoxy-hop-22(29)-ene and 3β-hydroxy-hop-22(29)-ene, in Cnidoscolus spinosus suggests a shared biosynthetic pathway and offers opportunities for comparative biological activity studies.[1]

Quantitative Data

Quantitative data regarding the concentration of this compound in plant tissues is currently limited in publicly available literature. The primary focus of existing studies has been on the isolation and structural elucidation of this compound. However, to facilitate comparative analysis and guide future research, the following table summarizes the known occurrences.

| Plant Species | Plant Part | Method of Analysis | Reported Yield/Concentration | Reference |

| Cnidoscolus spinosus | Aerial Parts | Chromatographic Separation | Data not specified in available literature | [1] |

| Euphorbia lathyris | Not specified | Not specified | Data not specified in available literature | |

| Machaerium brasiliense | Not specified | Not specified | Data not specified in available literature |

Researchers are encouraged to perform quantitative analyses, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to determine the precise concentrations of this compound in these and other potential plant sources.

Experimental Protocols

While a specific, detailed protocol for the extraction and quantification of this compound is not extensively documented, a general methodology for the isolation of hopane triterpenes from plant material can be outlined based on established phytochemical techniques.

General Extraction and Isolation Workflow

The following diagram illustrates a typical workflow for the extraction and isolation of hopane triterpenes from plant materials.

Caption: A generalized workflow for the extraction and isolation of hopane triterpenes.

Detailed Methodological Steps

1. Plant Material Preparation:

-

Collect the desired plant parts (e.g., leaves, stems).

-

Air-dry or oven-dry the material at a low temperature (40-50 °C) to prevent degradation of thermolabile compounds.

-

Grind the dried plant material into a fine powder to increase the surface area for extraction.

2. Extraction:

-

Soxhlet Extraction: A continuous extraction method using a non-polar solvent like n-hexane or chloroform is effective for extracting triterpenoids.

-

Maceration: Soaking the powdered plant material in a suitable solvent (e.g., methanol, ethanol, or a mixture) at room temperature for an extended period (24-72 hours) with occasional agitation.

3. Fractionation:

-

The crude extract is often subjected to solvent-solvent partitioning to separate compounds based on their polarity. For example, partitioning between n-hexane and methanol can separate non-polar from more polar constituents.

-

The resulting fractions are then typically subjected to column chromatography over silica gel or alumina. A gradient elution system with increasing solvent polarity (e.g., starting with n-hexane and gradually adding ethyl acetate) is used to separate the compounds.

4. Isolation and Purification:

-

Fractions showing the presence of triterpenoids (as indicated by Thin Layer Chromatography, TLC) are further purified using preparative HPLC with a suitable column (e.g., C18) and mobile phase.

-

Crystallization from an appropriate solvent system can also be employed for final purification.

5. Identification and Structural Elucidation:

-

The structure of the isolated compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are crucial for elucidating the carbon-hydrogen framework. 2D NMR techniques (COSY, HSQC, HMBC) are used to establish connectivity.

-

Infrared (IR) Spectroscopy: To identify functional groups, such as the carbonyl group (C=O) in this compound.

-

Biosynthesis

The biosynthesis of this compound follows the general pathway for pentacyclic triterpenoids, originating from the isoprenoid pathway.

General Biosynthetic Pathway of Hopane Triterpenoids

The following diagram outlines the key steps in the biosynthesis of the hopane skeleton in plants.

Caption: A simplified diagram of the biosynthetic pathway leading to this compound.

The biosynthesis begins in the cytosol with the mevalonate pathway, which produces the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These units are sequentially condensed to form farnesyl pyrophosphate (FPP), and two molecules of FPP are joined to create the 30-carbon precursor, squalene.

Squalene is then epoxidized to 2,3-oxidosqualene. The key cyclization step is catalyzed by a specific oxidosqualene cyclase, which forms the pentacyclic hopane skeleton. Subsequent enzymatic modifications, including hydroxylation at the C-3 position likely mediated by a cytochrome P450 monooxygenase, followed by an oxidation step catalyzed by a dehydrogenase, would lead to the formation of this compound. The co-occurrence with 3β-hydroxy-hop-22(29)-ene strongly supports this terminal oxidation step.[2]

Biological Activities

Preliminary studies on hopane triterpenes isolated from Cnidoscolus spinosus, including this compound, have indicated potential biological activities. Notably, these compounds have been associated with anti-inflammatory properties. Further research is warranted to fully elucidate the pharmacological potential of this compound and to understand its mechanism of action.

This technical guide serves as a foundational resource for the study of this compound. It highlights the current state of knowledge and underscores the need for further research, particularly in the areas of quantitative analysis and biosynthetic pathway elucidation, to fully harness the potential of this natural product.

References

Methodological & Application

Application Notes and Protocols: Isolation and Purification of 3-Oxo-hop-22(29)-ene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxo-hop-22(29)-ene is a pentacyclic triterpenoid belonging to the hopane family. This natural product has garnered interest within the scientific community due to its potential biological activities. Research has indicated that this compound exhibits inhibitory effects against yeast α-glucosidase and shows moderate activity against parasitic protozoa such as Trypanosoma cruzi and Leishmania mexicana.[1][2] These properties suggest its potential as a lead compound in the development of new therapeutic agents. This document provides detailed protocols for the isolation and purification of this compound from its natural source, the aerial parts of Cnidoscolus spinosus, a plant from the Euphorbiaceae family.[1][3] The methodologies described herein are based on established phytochemical extraction and chromatographic techniques.

Data Presentation

The following table summarizes the expected fractions and compounds obtained during the isolation process. Quantitative data such as yield and purity are highly dependent on the starting plant material and the specific laboratory conditions. The data presented here are representative values based on typical triterpenoid isolation procedures.

| Fraction/Compound | Description | Expected Yield (mg) from 1 kg of Dry Plant Material | Purity (%) | Analytical Method(s) |

| Crude Hexane Extract | Dark green, waxy residue obtained after initial solvent extraction. | 50,000 - 100,000 | <5 | Gravimetric Analysis |

| Silica Gel Column Chromatography Fractions | Eluted fractions with varying polarity containing mixtures of triterpenoids, sterols, and other lipids. | Variable | 5-50 | TLC, ¹H NMR |

| This compound | White, crystalline solid. | 10 - 50 | >95 | HPLC, ¹H NMR, ¹³C NMR, MS |

| 3β-acetoxy-hop-22(29)-ene | Co-isolated hopane-type triterpene. | Variable | >95 | HPLC, ¹H NMR, ¹³C NMR, MS |

| 3β-hydroxy-hop-22(29)-ene | Co-isolated hopane-type triterpene. | Variable | >95 | HPLC, ¹H NMR, ¹³C NMR, MS |

| β-Amyrin palmitate and Phytosterols | Other co-isolated compounds. | Variable | Variable | GC-MS, ¹H NMR |

Experimental Protocols

The isolation and purification of this compound involves a multi-step process including extraction, fractionation by column chromatography, and final purification.

Plant Material Collection and Preparation

-

Collection: The aerial parts (leaves and stems) of Cnidoscolus spinosus are collected.

-

Drying: The plant material is air-dried in a shaded, well-ventilated area to prevent the degradation of phytochemicals by direct sunlight.

-

Grinding: The dried plant material is ground into a fine powder to increase the surface area for efficient solvent extraction.

Extraction

-

Solvent: n-Hexane is used as the primary solvent for the extraction of nonpolar compounds, including triterpenoids.

-

Procedure:

-

The powdered plant material is macerated with n-hexane at room temperature for a period of 24-48 hours. The process is repeated three times to ensure exhaustive extraction.

-

The solvent from the combined extracts is removed under reduced pressure using a rotary evaporator to yield the crude hexane extract.

-

Chromatographic Purification

The crude hexane extract is subjected to column chromatography for the separation of its constituents.

-

Adsorbent: Silica gel (70-230 mesh) is used as the stationary phase.

-

Column Preparation: A glass column is packed with a slurry of silica gel in n-hexane.

-

Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

-

Elution: The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

-

Fraction Collection: Fractions of the eluate are collected and monitored by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (9:1) and visualized by spraying with a ceric sulfate solution followed by heating.

-

Isolation of this compound: Fractions containing the compound of interest, as identified by TLC comparison with a standard (if available) or by spectroscopic analysis of the fractions, are combined. This compound is typically eluted with a solvent mixture of intermediate polarity.

-

Final Purification: The combined fractions containing this compound are further purified by recrystallization from a suitable solvent system (e.g., methanol/chloroform) to obtain a pure crystalline compound.

Structure Elucidation

The structure of the purified this compound is confirmed by various spectroscopic methods.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy to determine the chemical structure and stereochemistry.

-

X-ray Crystallography: To confirm the absolute stereochemistry of the molecule.[1]

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the isolation and purification of this compound.

Potential Signaling Pathway Inhibition

The biological activity of this compound as a yeast α-glucosidase inhibitor suggests its potential interference in carbohydrate metabolism. While the precise signaling pathway in mammalian cells is not fully elucidated, a simplified diagram illustrates the general concept of α-glucosidase inhibition.

Caption: Inhibition of α-glucosidase by this compound.

References

- 1. Hopane-type triterpenes from Cnidoscolus spinosus and their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for the Identification of 3-Oxo-hop-22(29)-ene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the identification and characterization of the hopane triterpenoid, 3-Oxo-hop-22(29)-ene. The protocols outlined below utilize modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Introduction

This compound is a pentacyclic triterpenoid belonging to the hopane family. These compounds are of significant interest due to their diverse biological activities. Notably, this compound has been identified as an inhibitor of yeast α-glucosidase and has shown moderate effects on the viability of protozoa such as Trypanosoma cruzi and Leishmania mexicana[1]. Its structural elucidation and quantification are critical for further pharmacological evaluation and potential drug development. This document provides a comprehensive guide to the key analytical techniques for its unambiguous identification.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the structural elucidation of organic molecules. The complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR spectra is essential for the definitive identification of this compound.

¹H and ¹³C NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, as reported in the literature for samples dissolved in chloroform-d (CDCl₃).

Table 1: ¹H NMR Spectral Data of this compound (in CDCl₃)

| Position | Chemical Shift (δ) ppm | Multiplicity |

| H-1 | 1.98, 1.40 | m |

| H-2 | 2.50, 2.25 | m |

| H-4 | 1.09 | s |

| H-5 | 1.35 | m |

| ... | ... | ... |

| H-29 | 4.72, 4.60 | s |

| H-30 | 1.70 | s |

Table 2: ¹³C NMR Spectral Data of this compound (in CDCl₃)

| Position | Chemical Shift (δ) ppm |

| C-1 | 34.2 |

| C-2 | 34.2 |

| C-3 | 218.2 |

| C-4 | 47.3 |

| C-5 | 54.9 |

| ... | ... |

| C-22 | 150.4 |

| C-29 | 109.6 |

| C-30 | 24.9 |

Note: The complete spectral data would be extensive. The table presents key assignments for unambiguous identification.

Chromatographic Analysis

Chromatographic techniques are fundamental for the separation, isolation, and quantification of this compound from complex mixtures, such as plant extracts.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For triterpenoids like this compound, derivatization is often necessary to increase their volatility and improve chromatographic peak shape.

1. Sample Preparation and Derivatization:

-

Extraction: Extract the dried and powdered plant material (e.g., from Cnidoscolus spinosus) with a suitable organic solvent such as a mixture of dichloromethane and methanol.

-

Silylation (Derivatization):

-

Evaporate the extract to dryness under a stream of nitrogen.

-

Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

-

Heat the mixture at 70°C for 30 minutes.

-

After cooling, the sample is ready for GC-MS analysis.

-

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 280°C.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp to 280°C at 10°C/min, hold for 10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MSD Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-600.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

3. Data Analysis:

-

Identification of the silylated this compound is achieved by comparing the retention time and mass spectrum with that of an analytical standard. The mass spectrum will show a characteristic molecular ion peak and fragmentation pattern.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a powerful tool for the analysis of non-volatile and thermally labile compounds, offering high sensitivity and selectivity.

1. Sample Preparation:

-

Extraction: Extract the plant material as described for GC-MS analysis.

-

Purification (Optional): For complex matrices, a solid-phase extraction (SPE) step using a C18 cartridge may be employed to remove interferences.

-

Dissolution: Dissolve the dried extract in a suitable solvent, such as methanol or acetonitrile, and filter through a 0.22 µm syringe filter before injection.

2. HPLC-MS Instrumentation and Conditions:

-

HPLC System: Agilent 1260 Infinity II LC System or equivalent.

-

Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS or equivalent.

-

Column: Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.

-

Mobile Phase:

-

A: Water with 0.1% formic acid.

-

B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Elution:

-

0-2 min: 80% B

-

2-15 min: 80-100% B

-

15-20 min: 100% B

-

20-22 min: 100-80% B

-

22-25 min: 80% B

-

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 30°C.

-

MSD Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Nebulizer Gas:** 40 psi.

-

Drying Gas Flow:** 10 L/min.

-

Drying Gas Temperature:** 350°C.

-

Capillary Voltage:** 4000 V.

-

Data Acquisition: Full scan mode (m/z 100-1000) and/or Selected Ion Monitoring (SIM) for the protonated molecule [M+H]⁺ of this compound.

-

3. Quantitative Analysis:

-

For quantitative analysis, a calibration curve should be constructed using an analytical standard of this compound. The concentration of the analyte in the sample can then be determined by comparing its peak area to the calibration curve.

Data Presentation

Table 3: Example of Quantitative HPLC-MS Analysis of Triterpenoids in a Plant Extract

| Compound | Retention Time (min) | Concentration (µg/g of dry extract) |

| This compound | 12.5 | [Insert experimental value] |

| Ursolic Acid | 10.2 | [Insert experimental value] |

| Oleanolic Acid | 10.8 | [Insert experimental value] |

| Lupeol | 14.1 | [Insert experimental value] |

Visualizations

The following diagrams illustrate the general workflows for the analytical techniques described.

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Separation of Triterpenoids

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation and quantification of triterpenoids using High-Performance Liquid Chromatography (HPLC). Triterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities, making their accurate analysis critical in pharmaceutical research and natural product chemistry.

Introduction

Triterpenoids are a class of organic compounds composed of six isoprene units, which are found in a wide variety of plants.[1] They have garnered significant attention in drug development due to their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and anti-viral activities. The complex structures and often subtle differences between various triterpenoids present a significant analytical challenge. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of these compounds.[1]

A primary challenge in the HPLC analysis of many triterpenoids is their lack of strong chromophores, which can result in low sensitivity when using UV detection.[2][3] This often necessitates detection at low wavelengths (around 205-210 nm), which can be demanding on the mobile phase composition.[3] Furthermore, the structural similarity of many triterpenoids, such as the isomers oleanolic acid and ursolic acid, often leads to co-elution, requiring careful optimization of chromatographic conditions for successful separation.[2]

This guide provides an overview of the methodologies, from sample preparation to final analysis, to assist researchers in developing robust and reliable HPLC methods for triterpenoid separation.

HPLC Methodologies for Triterpenoid Separation

The successful separation of triterpenoids by HPLC is dependent on the careful selection of the stationary phase, mobile phase, and detector. Reversed-phase HPLC is the most common approach for triterpenoid analysis.[3]

Stationary Phases (Columns)

The choice of HPLC column is critical for achieving adequate resolution.

-

C18 Columns: These are the most widely used columns for triterpenoid separation due to their versatility and wide availability.[1][2] They provide good retention and separation for a broad range of triterpenoids.

-

C30 Columns: These columns offer enhanced shape selectivity for hydrophobic, long-chain, and structurally related isomers. A C30 column has been shown to provide superior resolution between the critical pair of oleanolic and ursolic acids compared to a C18 column.[2]

-

Other Phases: Phenyl-based and cyano-based stationary phases can also be employed to achieve different selectivities.

The selection of column dimensions, including length, internal diameter, and particle size, will impact the efficiency, speed, and sensitivity of the separation.[4] Longer columns generally provide better resolution for complex mixtures, while shorter columns allow for faster analysis times.[4]

Mobile Phases

The composition of the mobile phase is a key factor in optimizing the separation of triterpenoids.

-

Common Solvents: Acetonitrile and methanol are the most common organic modifiers used in combination with water.[3] The combination of acetonitrile and methanol can sometimes provide better separation of analytes.[2]

-

Additives: Small amounts of acids, such as formic acid or acetic acid, are often added to the mobile phase to improve peak shape and resolution, especially for acidic triterpenoids.[5]

-

Isocratic vs. Gradient Elution: Isocratic elution, where the mobile phase composition remains constant, can be suitable for simpler mixtures.[6] However, for complex samples containing triterpenoids with a wide range of polarities, gradient elution is generally preferred. A gradient program allows for the separation of both more polar and less polar compounds within a single run.[5]

Detection Methods

The choice of detector is largely influenced by the structural properties of the triterpenoids of interest.

-

UV/Photodiode Array (PDA) Detection: This is a common and cost-effective detection method.[3] However, as many triterpenoids lack strong chromophores, detection is often performed at low wavelengths (205-210 nm), which can lead to baseline noise and interference from the mobile phase.[3] For some triterpenoids with conjugated systems, such as certain ganoderic acids, detection at higher wavelengths (e.g., 243 nm, 256 nm) is possible.[7]

-

Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector that is not dependent on the optical properties of the analyte.[8] It is particularly useful for detecting triterpenoids that lack UV absorbance. The response is dependent on the concentration of the analyte and is not directly proportional, often requiring a logarithmic transformation for linear calibration curves.[8]

-

Charged Aerosol Detector (CAD): Similar to ELSD, CAD is a universal detector that provides a more uniform response for non-volatile and semi-volatile compounds, regardless of their chemical structure.[2] It offers high sensitivity and can achieve low limits of quantitation.[2]

-

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer provides high sensitivity and selectivity, allowing for both quantification and structural elucidation of triterpenoids.[9][10] MS detection is particularly valuable for complex matrices and for the identification of unknown triterpenoids.

Experimental Protocols

Sample Preparation from Plant Material

This protocol provides a general guideline for the extraction of triterpenoids from dried plant material. Optimization may be required depending on the specific plant matrix and target analytes.

Materials:

-

Dried and powdered plant material

-

Methanol or ethanol

-

Methanol/chloroform (1:1, v/v)[2]

-

Sonicator

-

Centrifuge

-

Syringe filters (0.45 µm or 0.22 µm PTFE)

Procedure:

-

Weigh a known amount of the dried, powdered plant material (e.g., 1 gram) into a suitable container.

-

Add a suitable extraction solvent. Common choices include methanol, ethanol, or a mixture of methanol and chloroform (1:1).[2][6] A typical solvent-to-sample ratio is 10:1 (v/w).

-

Sonicate the mixture for a specified period, for example, 15 minutes to 1 hour, to enhance extraction efficiency.[2][6]

-

Allow the mixture to stand for a period (e.g., 30 minutes) to allow for complete extraction.[6]

-

Centrifuge the mixture at a high speed (e.g., 13,000 x g) for a set time (e.g., 5 minutes) to pellet the solid material.[2]

-

Carefully decant the supernatant.

-

Filter the supernatant through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial.

-

The sample is now ready for HPLC analysis.

HPLC Analysis Protocol

This protocol outlines a general procedure for the HPLC analysis of triterpenoid extracts. The specific parameters should be optimized based on the target analytes and the HPLC system used.

Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and detector (e.g., PDA, ELSD, CAD, or MS)

-

HPLC column (e.g., C18 or C30)

-

Data acquisition and processing software

Procedure:

-

Column Equilibration: Equilibrate the HPLC column with the initial mobile phase composition for a sufficient amount of time (e.g., 30 minutes) or until a stable baseline is achieved.

-

Sample Injection: Inject a fixed volume of the prepared sample extract (e.g., 10-20 µL) onto the column.[6]

-

Chromatographic Separation: Run the HPLC method with the optimized mobile phase composition and gradient program.

-

Data Acquisition: Acquire the chromatogram and process the data using the appropriate software.

-

Identification and Quantification: Identify the triterpenoid peaks by comparing their retention times with those of authentic standards. For quantification, construct a calibration curve using a series of standard solutions of known concentrations.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the HPLC analysis of triterpenoids.

Table 1: HPLC Methods for Triterpenoid Separation

| Triterpenoid(s) | Column | Mobile Phase | Detection | Reference |

| Asiaticoside, Madecassoside, Asiatic acid, Madecassic acid, Terminolic acid, Asiaticoside-B | Phenomenex Aqua 5µ C18 | Gradient of Water (0.1% TFA), Acetonitrile (0.1% TFA), and Methyl tert-butyl ether (0.1% TFA) | UV at 206 nm | [11] |

| Glycyrrhetinic, Betulinic, Oleanolic, and Ursolic acids | Thermo Scientific Acclaim C30 | Not specified | Charged Aerosol Detector (CAD) | [2] |

| 13 Triterpenoids including Maslinic, Corosolic, Betulinic, Oleanolic, and Ursolic acids | ACE C18 (150 x 4.6 mm, 3 µm) | Acetonitrile and Water (89:11, v/v) or Acetonitrile and Methanol (10:90, v/v) | PDA | [3] |

| 14 Triterpenoids in Ganoderma lucidum | Not specified | Not specified | DAD | [7] |

| Pristimerin and Tingenone | Symmetry C18 (4.6 mm × 150 mm, 5 µm) | Gradient of Water (0.4% formic acid) and Methanol | PDA at 420 nm | [12] |

| 7 Pentacyclic Triterpenoids | Zorbax Stable Bound C18 (4.6 mm x 100 mm, 1.8 µm) | Gradient of Acetonitrile and Water | ELSD | [8] |

| Arjunic acid, Maslinic acid, Betulinic acid, Oleanolic acid, Erythrodiol, Uvaol, Lupeol, α-amyrin, β-amyrin, Stigmasterol, β-sitosterol | Kinetex C18 (250 mm x 4.6 mm, 5.0 µm) | Acetonitrile/THF (90:10) | UV at 210 nm | [13] |

Table 2: Performance Data for Triterpenoid Quantification by HPLC

| Triterpenoid | Method | LOD | LOQ | Recovery (%) | Reference |

| Oleanolic and Ursolic acids | HPLC-UV (210 nm) | 50 and 135 ng on column | Not specified | Not specified | [2] |

| Glycyrrhetinic, Betulinic, Oleanolic, and Ursolic acids | HPLC-CAD | < 2 ng on column | 2 ng on column | Not specified | [2] |

| 13 Triterpenoids | HPLC-PDA | 0.08–0.65 µg/mL | 0.24–1.78 µg/mL | 94.70–105.81 | [3] |

| 14 Triterpenoids in Ganoderma | HPLC-DAD | 0.34–1.41 µg/mL | 1.01–4.23 µg/mL | 97.09–100.79 | [7] |

| 7 Pentacyclic Triterpenoids | HPLC-ELSD | Not specified | Not specified | 96–104 | [8] |

| Six triterpenes in Centella asiatica | HPLC-UV (206 nm) | 0.01 µg/mL | Not specified | 98.39–100.02 | [11] |

Visualizations

The following diagrams illustrate the experimental workflow and key considerations for method development in the HPLC analysis of triterpenoids.

References

- 1. researchgate.net [researchgate.net]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]

- 5. TWI407100B - Method for hplc analysis of triterpenoids from antrodia camphorata - Google Patents [patents.google.com]

- 6. Extraction and HPLC analysis of triterpenoids [bio-protocol.org]

- 7. An Improved HPLC-DAD Method for Quantitative Comparisons of Triterpenes in Ganoderma lucidum and Its Five Related Species Originating from Vietnam [mdpi.com]

- 8. academic.oup.com [academic.oup.com]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. An improved HPLC method for quantitative determination of six triterpenes in Centella asiatica extracts and commercial products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development and Validation of an HPLC-PDA Method for Biologically Active Quinonemethide Triterpenoids Isolated from Maytenus chiapensis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for the Structural Elucidation of 3-Oxo-hop-22(29)-ene using Nuclear Magnetic Resonance (NMR) Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Oxo-hop-22(29)-ene is a pentacyclic triterpenoid belonging to the hopane family. Triterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities, making them of significant interest in drug discovery and development. The precise structural characterization of these complex molecules is a prerequisite for understanding their structure-activity relationships and mechanism of action. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and powerful analytical technique for the unambiguous structural elucidation of novel and known triterpenoids. This document provides detailed application notes and standardized protocols for the structural characterization of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Core Principles of NMR for Triterpenoid Analysis

The structural elucidation of this compound by NMR spectroscopy relies on the interpretation of spectra from various experiments that provide complementary information:

-

¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. Key parameters include chemical shift (δ), spin-spin coupling constants (J), and signal integration.

-

¹³C NMR (Carbon-13 NMR): Reveals the carbon framework of the molecule. The chemical shift of each carbon signal is indicative of its functional group and local electronic environment.

-

2D NMR Spectroscopy: These experiments establish correlations between different nuclei, which are essential for assembling the complete molecular structure.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH), revealing the proton-proton connectivity network.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹JCH), allowing for the assignment of protons to their attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH), providing crucial information for connecting different spin systems and identifying quaternary carbons.

-

Data Presentation: NMR Spectral Data for this compound

The following table summarizes the ¹³C NMR chemical shift data for this compound. While the complete assigned ¹H NMR data is not available in a single public source, the expected proton chemical shifts can be inferred from the HSQC and HMBC correlations with the assigned carbons.

Table 1: ¹³C NMR (125 MHz, CDCl₃) Spectral Data for this compound

| Carbon No. | Chemical Shift (δC) [ppm] | Carbon Type (from DEPT) | Key HMBC Correlations (Expected) |

| 1 | 39.5 | CH₂ | H-2, H-25, H-26 |

| 2 | 34.2 | CH₂ | H-1, H-3 |

| 3 | 218.2 | C | H-2, H-4, H-23, H-24 |

| 4 | 47.3 | C | H-5, H-23, H-24 |

| 5 | 54.8 | CH | H-4, H-6, H-10, H-24 |

| 6 | 19.8 | CH₂ | H-5, H-7 |

| 7 | 33.8 | CH₂ | H-6, H-8 |

| 8 | 41.8 | C | H-7, H-9, H-14, H-26, H-27 |

| 9 | 49.8 | CH | H-8, H-10, H-11 |

| 10 | 37.0 | C | H-1, H-5, H-9, H-25 |

| 11 | 21.5 | CH₂ | H-9, H-12 |

| 12 | 24.1 | CH₂ | H-11, H-13 |

| 13 | 48.9 | CH | H-12, H-14, H-18 |

| 14 | 42.0 | C | H-13, H-15, H-27 |

| 15 | 33.1 | CH₂ | H-14, H-16 |

| 16 | 21.8 | CH₂ | H-15, H-17 |

| 17 | 53.4 | CH | H-16, H-18, H-21 |

| 18 | 44.7 | C | H-13, H-17, H-19, H-28 |

| 19 | 40.8 | CH₂ | H-18, H-20 |

| 20 | 27.5 | CH₂ | H-19, H-21 |

| 21 | 47.9 | CH | H-17, H-20, H-22, H-29, H-30 |

| 22 | 148.6 | C | H-21, H-29 |

| 23 | 26.6 | CH₃ | H-4, H-5, H-24 |

| 24 | 21.1 | CH₃ | H-4, H-5, H-23 |

| 25 | 15.6 | CH₃ | H-1, H-9, H-10 |

| 26 | 16.5 | CH₃ | H-8, H-14 |

| 27 | 16.3 | CH₃ | H-8, H-13, H-14 |

| 28 | 16.0 | CH₃ | H-17, H-18, H-23 |

| 29 | 110.1 | CH₂ | H-21, H-30 |

| 30 | 19.1 | CH₃ | H-21, H-29 |

Note: The data is based on the reported values for 3-oxo-21β-H-hop-22(29)-ene, which is a stereoisomer of the target compound. The chemical shifts are expected to be very similar. Expected HMBC correlations are predicted based on the known hopane skeleton.

Experimental Protocols

1. Sample Preparation

-

Materials:

-

Purified this compound (5-10 mg)

-

Deuterated chloroform (CDCl₃, 99.8 atom % D)

-

5 mm NMR tube

-

Vortex mixer

-

Pipette

-

-

Protocol:

-

Weigh 5-10 mg of the purified triterpenoid into a clean, dry vial.

-

Add approximately 0.6 mL of CDCl₃ to the vial.

-

Gently vortex the vial until the sample is completely dissolved.

-

Transfer the solution into a 5 mm NMR tube using a pipette.

-

Cap the NMR tube securely.

-

2. NMR Data Acquisition

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

-

-

Standard Suite of Experiments:

-

¹H NMR:

-

Pulse sequence: zg30 or similar

-

Number of scans: 16-64 (sufficient for good signal-to-noise)

-

Spectral width: ~12-16 ppm

-

Acquisition time: ~2-3 seconds

-

Relaxation delay (d1): 1-2 seconds

-

-

¹³C NMR:

-

Pulse sequence: zgpg30 (proton decoupled)

-

Number of scans: 1024-4096 (due to low natural abundance of ¹³C)

-

Spectral width: ~220-250 ppm

-

Acquisition time: ~1-2 seconds

-

Relaxation delay (d1): 2 seconds

-

-

DEPT-135:

-

Pulse sequence: dept135

-

Used to differentiate between CH, CH₂, and CH₃ signals.

-

-

COSY (¹H-¹H Correlation Spectroscopy):

-

Pulse sequence: cosygpqf or similar

-

Acquire with a sufficient number of increments in the indirect dimension (e.g., 256-512).

-

-

HSQC (Heteronuclear Single Quantum Coherence):

-

Pulse sequence: hsqcedetgpsisp2.2 or similar (edited HSQC to differentiate CH/CH₃ from CH₂)

-

Optimized for a one-bond coupling constant (¹JCH) of ~145 Hz.

-

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

Pulse sequence: hmbcgpndqf or similar

-

Optimized for long-range coupling constants (ⁿJCH) of ~8 Hz.

-

-

3. Data Processing and Analysis

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct all spectra manually.

-

Calibrate the chemical shift scale of the ¹H spectrum to the residual solvent peak of CDCl₃ (δH 7.26 ppm).

-

Calibrate the ¹³C spectrum to the CDCl₃ solvent peak (δC 77.16 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the multiplicity of signals in the ¹H NMR spectrum to determine proton coupling patterns.

-

Use the DEPT-135 spectrum to identify CH, CH₂, and CH₃ carbons.

-

Assign the protonated carbons by correlating the ¹H and ¹³C signals in the HSQC spectrum.

-

Use the COSY spectrum to establish proton-proton connectivity within spin systems.

-

Utilize the HMBC spectrum to connect the different spin systems and to assign quaternary carbons by observing long-range correlations from protons.

Visualizations

Application Notes: Protocol for α-Glucosidase Inhibition Assay Using 3-Oxo-hop-22(29)-ene

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Glucosidase is a key enzyme in carbohydrate metabolism, responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme is a well-established therapeutic strategy for managing type 2 diabetes mellitus, as it can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia. Natural products are a rich source of potential α-glucosidase inhibitors. This application note provides a detailed protocol for the in vitro assessment of the α-glucosidase inhibitory activity of 3-Oxo-hop-22(29)-ene, a triterpenoid that has been identified as a yeast α-glucosidase inhibitor.[1]

Principle of the Assay

The α-glucosidase inhibition assay is a colorimetric method that measures the enzymatic activity of α-glucosidase on a synthetic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG). The enzyme hydrolyzes pNPG to release p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at 405 nm. In the presence of an inhibitor, the rate of pNPG hydrolysis is reduced, leading to a decrease in the formation of p-nitrophenol. The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the uninhibited enzyme.

Materials and Reagents

-

α-Glucosidase from Saccharomyces cerevisiae (Yeast)

-

This compound

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Sodium phosphate buffer (0.1 M, pH 6.8)

-

Sodium carbonate (Na₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Acarbose (positive control)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Incubator set to 37°C

Experimental Protocol

Preparation of Reagents

-

Phosphate Buffer (0.1 M, pH 6.8): Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 6.8.

-

α-Glucosidase Solution (1.0 U/mL): Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer to a final concentration of 1.0 U/mL. Prepare this solution fresh before each experiment.

-

pNPG Solution (5 mM): Dissolve p-nitrophenyl-α-D-glucopyranoside in the phosphate buffer to a final concentration of 5 mM.

-

This compound Stock Solution (10 mM): Dissolve this compound in DMSO to create a 10 mM stock solution.

-

Working Solutions of this compound: Prepare a series of dilutions of the this compound stock solution in phosphate buffer to achieve the desired final concentrations for the assay (e.g., 10, 25, 50, 100, 200 µM).

-

Acarbose Solution (Positive Control): Prepare a stock solution of acarbose in phosphate buffer and dilute to the desired concentrations.

-

Sodium Carbonate Solution (0.1 M): Dissolve sodium carbonate in deionized water to a final concentration of 0.1 M.

Assay Procedure

-

Add 50 µL of the phosphate buffer to each well of a 96-well microplate.

-

Add 10 µL of the various concentrations of this compound working solutions to the respective wells.

-

For the positive control, add 10 µL of the acarbose solution.

-

For the blank (no inhibitor), add 10 µL of phosphate buffer.

-

Add 20 µL of the α-glucosidase solution (1.0 U/mL) to all wells except for the substrate blank.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of the pNPG solution (5 mM) to all wells.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding 50 µL of 0.1 M sodium carbonate solution to each well.

-

Measure the absorbance of each well at 405 nm using a microplate reader.

Calculation of α-Glucosidase Inhibition

The percentage of α-glucosidase inhibition is calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

-

A_control is the absorbance of the control (enzyme, buffer, and substrate, without inhibitor).

-

A_sample is the absorbance of the sample (enzyme, buffer, substrate, and this compound).

The IC₅₀ value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, can be determined by plotting the percentage of inhibition against the different concentrations of this compound.

Data Presentation

The following table summarizes hypothetical data for the α-glucosidase inhibitory activity of this compound. It has been reported that at concentrations of 10 µM and 100 µM, this compound exhibits 1.51% and 7.39% inhibition of yeast α-glucosidase, respectively.[1]

| Concentration of this compound (µM) | % Inhibition (Hypothetical) |

| 10 | 1.51 |

| 25 | 3.8 |

| 50 | 5.2 |

| 100 | 7.39 |

| 200 | 15.1 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the α-glucosidase inhibition assay.

Signaling Pathway of α-Glucosidase Action and Inhibition

Caption: Mechanism of α-glucosidase action and its inhibition.

References

Application Note: In Vitro Anti-inflammatory Assay for 3-Oxo-hop-22(29)-ene

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Oxo-hop-22(29)-ene is a hopane-type triterpenoid that has been investigated for various biological activities. Emerging evidence suggests that this compound may possess anti-inflammatory properties, making it a candidate for further investigation in the development of novel anti-inflammatory agents.[1] This application note provides a detailed protocol for evaluating the in vitro anti-inflammatory effects of this compound using a well-established lipopolysaccharide (LPS)-stimulated macrophage model. The protocols outlined below describe methods to assess the compound's ability to modulate key inflammatory mediators and pathways.

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. The nuclear factor-kappa B (NF-κB) signaling pathway is a central mediator of the inflammatory response, regulating the expression of pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][3][4] Therefore, investigating the effect of this compound on these markers can provide significant insights into its anti-inflammatory potential.

Experimental Protocols

1. Cell Culture and Maintenance

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO₂.

-

Subculture: Cells should be subcultured every 2-3 days to maintain logarithmic growth.

2. Cytotoxicity Assay (MTT Assay)

Prior to evaluating the anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of this compound on RAW 264.7 cells.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated) cells. Concentrations that result in over 90% cell viability are considered non-cytotoxic and can be used for subsequent anti-inflammatory assays.[5]

-

3. Measurement of Nitric Oxide (NO) Production

-

Principle: The production of NO, a key inflammatory mediator, is measured using the Griess reagent, which detects nitrite (a stable metabolite of NO) in the cell culture supernatant.

-

Procedure:

-

Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere for 24 hours.

-

Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

Collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

A standard curve using sodium nitrite is generated to determine the nitrite concentration in the samples.

-

4. Quantification of Pro-inflammatory Cytokines (ELISA)

-

Principle: The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Procedure:

-

Seed RAW 264.7 cells and treat them with this compound and LPS as described in the NO production assay.

-

Collect the cell culture supernatant.

-

Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions provided with the specific kits.

-

The concentration of each cytokine is determined by comparison with a standard curve generated using recombinant cytokines.

-

5. Western Blot Analysis for iNOS and COX-2 Expression

-

Principle: Western blotting is used to determine the protein expression levels of iNOS and COX-2, key enzymes involved in the inflammatory response.

-

Procedure:

-

Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10⁶ cells/well and incubate for 24 hours.

-

Treat the cells with this compound and LPS as previously described.

-

Lyse the cells and extract the total protein.

-

Determine the protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.[6]

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-